3-(4-chlorophenyl)-2-[(2-methylbenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
CAS No.:
Cat. No.: VC16117023
Molecular Formula: C23H19ClN2OS2
Molecular Weight: 439.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H19ClN2OS2 |
|---|---|
| Molecular Weight | 439.0 g/mol |
| IUPAC Name | 11-(4-chlorophenyl)-10-[(2-methylphenyl)methylsulfanyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one |
| Standard InChI | InChI=1S/C23H19ClN2OS2/c1-14-5-2-3-6-15(14)13-28-23-25-21-20(18-7-4-8-19(18)29-21)22(27)26(23)17-11-9-16(24)10-12-17/h2-3,5-6,9-12H,4,7-8,13H2,1H3 |
| Standard InChI Key | BUBVHHGJJLXJJG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2C5=CC=C(C=C5)Cl |
Introduction
3-(4-chlorophenyl)-2-[(2-methylbenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta45thieno[2,3-d]pyrimidin-4-one is a complex organic molecule belonging to the class of thienopyrimidines. It is characterized by a unique bicyclic structure that incorporates both sulfur and nitrogen atoms, contributing to its potential biological activities. This compound is of interest in medicinal chemistry and material science due to its structural features, which include a thieno ring fused with a pyrimidine system, along with a chlorophenyl group and a sulfanyl group.
Synthesis
The synthesis of this compound typically involves multiple synthetic steps, starting with the formation of the thienopyrimidine core through cyclization reactions involving appropriate precursors. The specific synthesis protocol may vary depending on the availability of starting materials and the desired yield.
Biological Activities
Preliminary studies suggest that 3-(4-chlorophenyl)-2-[(2-methylbenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta thieno[2,3-d]pyrimidin-4-one exhibits potential antimicrobial and anticancer activities. These effects are likely due to its interaction with specific biological targets, such as enzymes or receptors involved in cellular processes.
Applications in Research
This compound is often used in studies exploring its chemical properties and biological activities. It can be sourced from various chemical suppliers, including Sigma-Aldrich, for research purposes.
Comparison with Similar Compounds
Other compounds in the thienopyrimidine family, such as 3-(4-chlorophenyl)-2-[(4-methylbenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta thieno[2,3-d]pyrimidin-4-one, share similar structural features and potential biological activities. These compounds are classified under benzothienopyrimidines and exhibit unique structures with potential applications in medicinal chemistry.
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